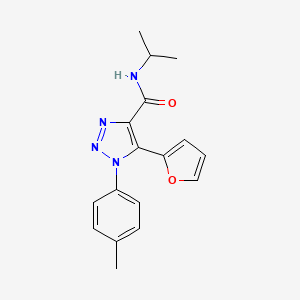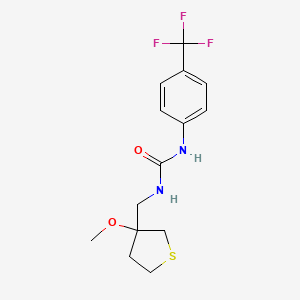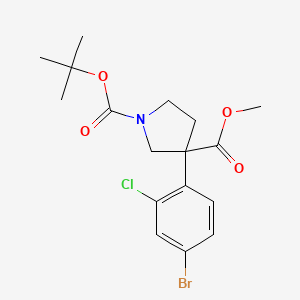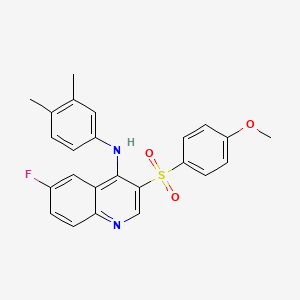
N-(3,4-dimethylphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives are a class of compounds widely studied for their diverse pharmacological activities and applications in chemical synthesis. Though specific studies on "N-(3,4-dimethylphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine" are not found, related research highlights the importance of quinoline and its derivatives in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions, including Friedel–Crafts alkylation, nucleophilic aromatic substitution, and cyclization techniques. For example, Mizuno et al. (2006) describe the synthesis of quinoline derivatives using methanesulfonyl as a protective group to achieve high yields through simplified synthetic routes (Mizuno et al., 2006).
Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Structural Insights
- Fluorescent Applications and Host–Guest Complexes : Studies have explored the structural aspects and properties of amide-containing isoquinoline derivatives, revealing their potential in forming crystalline structures and host–guest complexes with enhanced fluorescence emissions. This property makes them suitable for applications in fluorescent labeling and sensing technologies (Karmakar, Sarma, & Baruah, 2007).
Novel Compounds and Synthetic Routes
- Synthetic Pathways : Research on the synthesis of metabolites related to complex quinoline derivatives has highlighted efficient synthetic routes, showcasing the chemical versatility and potential for the development of new materials or drugs (Mizuno et al., 2006).
Applications in Organic Electronics
- Organic Light-Emitting Diode (OLED) Applications : Novel red-emissive fluorophores based on quinoline derivatives have been developed for OLED applications, demonstrating the potential of such compounds in creating efficient, standard-red OLEDs (Luo et al., 2015).
Biomedical Analysis Applications
- Biomedical Analysis : A novel fluorophore derived from quinoline has been identified to possess strong fluorescence in a wide pH range, making it an excellent candidate for biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Antimicrobial Activity
- Antibacterial Applications : Green synthesis techniques have led to the development of quinoxaline sulfonamides with notable antibacterial activity, indicating the potential of quinoline derivatives in contributing to new antimicrobial agents (Alavi et al., 2017).
Fuel Cell Applications
- Fuel Cell Technologies : Sulfonated block copolymers containing quinoline derivatives have been synthesized for fuel-cell applications, showcasing the role of such compounds in enhancing proton conductivity and mechanical properties of fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-15-4-6-18(12-16(15)2)27-24-21-13-17(25)5-11-22(21)26-14-23(24)31(28,29)20-9-7-19(30-3)8-10-20/h4-14H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSHQIKRUKGRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

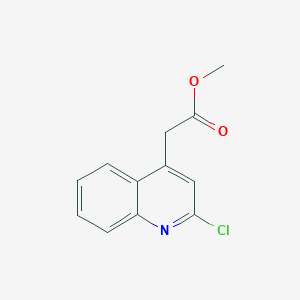

![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)
![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)

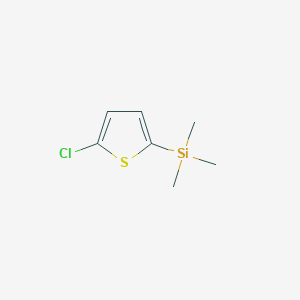
![4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B2497359.png)
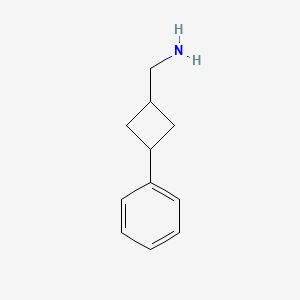


![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
